1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Linking to Piperidine: The benzothiazole derivative is then reacted with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiaz
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNUKEWTKGVIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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